2-Amino-5-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

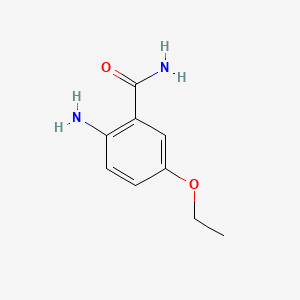

2-Amino-5-ethoxybenzamide: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, featuring an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzamide typically involves the following steps:

Nitration: The starting material, 5-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 2-amino-5-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.

Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to improve efficiency and yield.

Continuous Amidation: Utilizing continuous flow reactors for the amidation step to ensure consistent product quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Amino-5-ethoxybenzamide can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: 2-Amino-5-ethoxybenzamide serves as an intermediate in the synthesis of various heterocyclic compounds, including thiadiazines and pyrazoles.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

Pharmaceutical Research: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-ethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.

Receptor Binding: Binding to receptors that modulate pain and inflammation responses.

Comparación Con Compuestos Similares

- 2-Amino-5-methoxybenzamide

- 2-Amino-4-methoxybenzamide

- 2-Ethoxybenzamide

Comparison:

- 2-Amino-5-ethoxybenzamide vs. 2-Amino-5-methoxybenzamide: The ethoxy group in this compound provides different steric and electronic properties compared to the methoxy group, potentially leading to variations in reactivity and biological activity.

- This compound vs. 2-Amino-4-methoxybenzamide: The position of the methoxy group affects the compound’s overall reactivity and interaction with molecular targets.

- This compound vs. 2-Ethoxybenzamide: The presence of the amino group in this compound introduces additional sites for chemical reactions and potential biological interactions.

Actividad Biológica

2-Amino-5-ethoxybenzamide is an organic compound notable for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This compound contains both amine and ethoxy functional groups, which are significant in medicinal chemistry due to their influence on biological activity and pharmacokinetics. The molecular formula of this compound is C11H15N2O, with a molecular weight of approximately 195.25 g/mol.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain.

- Receptor Binding : It may also interact with receptors that modulate pain and inflammatory responses, enhancing its therapeutic potential as a non-steroidal anti-inflammatory drug (NSAID).

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

- Analgesic Properties : Its mechanism of action suggests potential use in pain management through modulation of inflammatory pathways.

- Antimicrobial Potential : Similar compounds have shown antimicrobial properties, indicating that this compound may also be effective against certain infections.

Case Studies

Several studies have explored the biological effects and therapeutic applications of this compound:

- In Vivo Studies on Melanoma : In a study involving B16F0 melanoma models, the compound was evaluated for its effects on tumor growth and inflammatory responses. Results indicated a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as an adjunct therapy in cancer treatment .

- Inflammation Models : Research using turpentine-induced aseptic inflammation in mice demonstrated that treatment with this compound led to decreased inflammatory markers and improved recovery times, supporting its use in managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoyl chloride with ethylamine derivatives. The versatility in synthesizing this compound allows for the development of derivatives that may enhance its biological activity or target specific pathways more effectively.

| Synthesis Method | Description |

|---|---|

| Reaction with Benzoyl Chloride | Combines benzoyl chloride with ethylamine to form the amide bond. |

| Ethylation Reactions | Modifications to enhance lipophilicity and receptor binding affinity. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for predicting its behavior in biological systems:

- Absorption : The ethoxy group increases lipophilicity, potentially enhancing absorption through biological membranes.

- Distribution : Studies suggest significant distribution to tissues involved in inflammatory responses, such as joints and skin.

Propiedades

IUPAC Name |

2-amino-5-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHPVCPFBUZRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.